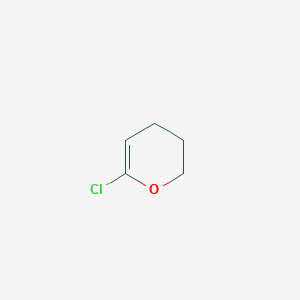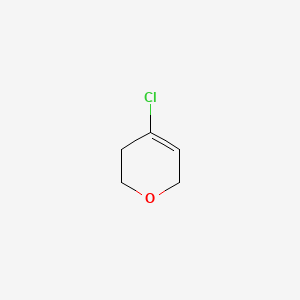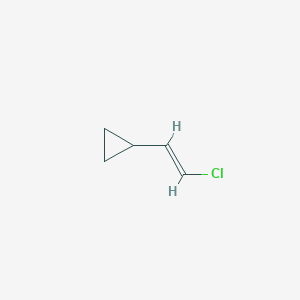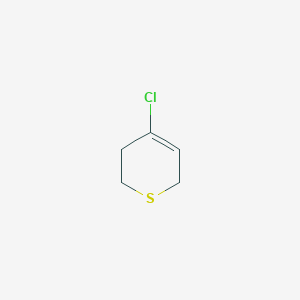
4-Chloro-3,6-dihydro-2H-thiopyran
描述
4-Chloro-3,6-dihydro-2H-thiopyran is a chemical compound belonging to the thiopyran family.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,6-dihydro-2H-thiopyran typically involves the thia-Diels–Alder reaction. This reaction involves the cycloaddition of hetaryl thioketones with nonactivated 1,3-dienes, leading to the formation of 3,6-dihydro-2H-thiopyrans . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the thia-Diels–Alder reaction and the availability of starting materials suggest that it can be produced on a larger scale using similar reaction conditions as those used in laboratory synthesis .
化学反应分析
Types of Reactions
4-Chloro-3,6-dihydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: Treatment with oxidizing agents like m-chloroperbenzoic acid leads to the oxidation of the C=C bond and the sulfur atom in the six-membered ring.
Substitution: Bromination reactions can lead to the formation of bromo-substituted derivatives, depending on the reaction conditions and the structure of the starting heterocycles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) at room temperature.
Bromination: Bromine (Br2) in solvents like dichloromethane (CH2Cl2) or acetic acid (AcOH) at varying temperatures.
Major Products Formed
Oxidation: Oxidized thiopyran derivatives with modified C=C bonds and sulfur atoms.
Bromination: Bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans.
科学研究应用
4-Chloro-3,6-dihydro-2H-thiopyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
作用机制
The mechanism of action of 4-Chloro-3,6-dihydro-2H-thiopyran involves its interaction with various molecular targets and pathways. For instance, its cytotoxic effects on certain cancer cell lines suggest that it may interfere with cellular processes such as DNA replication and repair . The exact molecular targets and pathways are still under investigation, but its unique structure allows it to interact with multiple biological targets .
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-thiopyran: A closely related compound with similar chemical properties but lacking the chloro substituent.
6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones: Compounds with similar sulfur-containing heterocyclic structures and biological activities.
Uniqueness
4-Chloro-3,6-dihydro-2H-thiopyran is unique due to its chloro substituent, which enhances its reactivity and potential biological activities compared to its non-chlorinated counterparts . This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
4-chloro-3,6-dihydro-2H-thiopyran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClS/c6-5-1-3-7-4-2-5/h1H,2-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHITXHIWXMZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


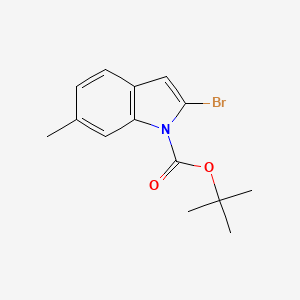
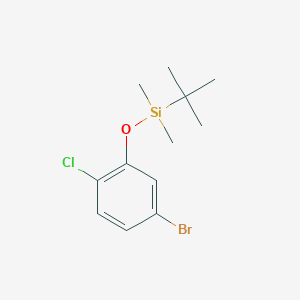

dimethylsilane](/img/structure/B8029166.png)
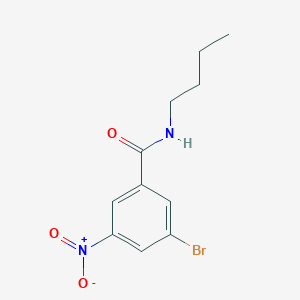
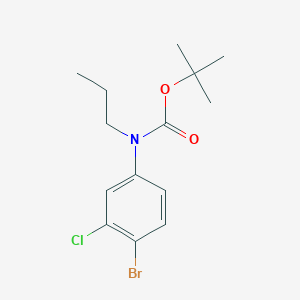

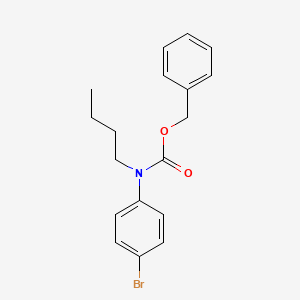
![1-Bromo-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B8029209.png)
![4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B8029219.png)
![tert-butyl 2-bromo-5-[(tert-butyldimethylsilyl)oxy]-1H-indole-1-carboxylate](/img/structure/B8029224.png)
